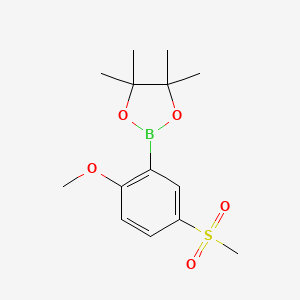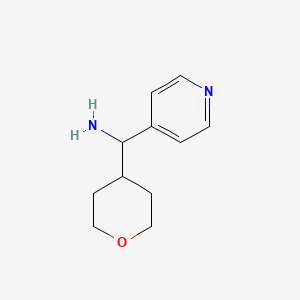
3-(Pyrrolidin-3-yl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-3-yl)phenol hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)phenol hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, which is then reacted with a phenol derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization and subsequent attachment reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The final product is typically purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidin-3-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Applications De Recherche Scientifique
3-(Pyrrolidin-3-yl)phenol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-3-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenol group can interact with active sites on enzymes or binding sites on receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without the phenol group.
Phenol: A simple phenol group without the pyrrolidine ring.
3-(Pyrrolidin-2-yl)phenol: A similar compound with the pyrrolidine ring attached at a different position on the phenol ring.
Uniqueness
3-(Pyrrolidin-3-yl)phenol hydrochloride is unique due to the specific position of the pyrrolidine ring on the phenol group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
3-pyrrolidin-3-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c12-10-3-1-2-8(6-10)9-4-5-11-7-9;/h1-3,6,9,11-12H,4-5,7H2;1H |
Clé InChI |
KQQYBQCYWCUOGH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC(=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)
![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)

![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)
![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)


